8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS No.: 101948-16-7
Cat. No.: VC6670770
Molecular Formula: C12H16ClN
Molecular Weight: 209.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101948-16-7 |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 209.72 |
| IUPAC Name | 8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
| Standard InChI | InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |
| Standard InChI Key | ALUUXKCPRFXJAA-UHFFFAOYSA-N |
| SMILES | CC1CC(NC2=C1C=CC=C2Cl)(C)C |
Introduction
Chemical Structure and Isomerism
The core structure of 8-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline system. Key features include:
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Bicyclic framework: A six-membered aromatic ring fused to a five-membered saturated ring containing nitrogen.
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Substituents: Three methyl groups at positions 2, 2, and 4, and a chlorine atom at position 8.
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Molecular formula: , with a molecular weight of 209.71 g/mol .
Positional isomerism significantly impacts physicochemical and biological properties. For example, the 7-chloro isomer (CAS 1893922-10-5) shares the same molecular formula but differs in chlorine placement . Comparative studies on chlorinated tetrahydroquinolines suggest that halogen position influences electronic distribution, solubility, and bioactivity.
Synthetic Strategies
Chlorination of Tetrahydroquinoline Precursors
A plausible route involves introducing chlorine during the synthesis of the quinoline precursor before hydrogenation. Recent patents describe enantioselective methods for related compounds, such as (R)-2,4-trimethyl-1,2,3,4-tetrahydroquinoline . Adapting these methods could involve:
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Friedländer synthesis: Condensation of 4-chloroaniline with ketones to form the quinoline backbone.
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Catalytic hydrogenation: Reduction of the aromatic ring using palladium on carbon () under pressure .
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Chlorination: Electrophilic substitution at position 8 using or , though regioselectivity must be controlled to avoid positional isomers.
Industrial Considerations
Large-scale production would require optimizing:
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Catalyst loading: 5–10% by weight.
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Purification: Chromatography or crystallization to isolate the 8-chloro isomer from mixtures.
Physicochemical Properties
While experimental data for the 8-chloro isomer is lacking, inferences from analogous compounds suggest:
The chlorine atom increases molecular polarity slightly compared to non-halogenated analogs, potentially enhancing interactions with biological targets.
Research Gaps and Future Directions
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Synthesis Optimization: Developing regioselective chlorination methods to avoid 7-chloro byproducts.
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Biological Screening: Testing the 8-chloro isomer in models of neurodegeneration and infection.
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Computational Studies: Molecular docking to predict interactions with targets like antioxidant enzymes or bacterial proteins.
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